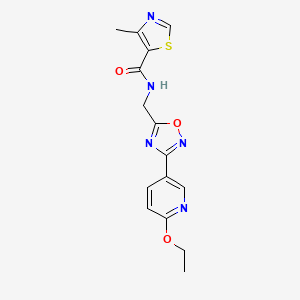

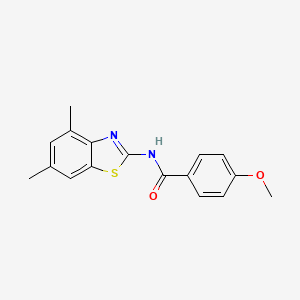

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

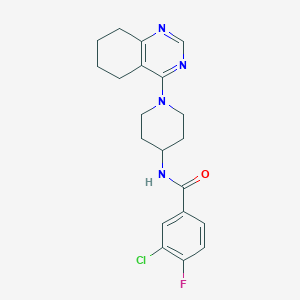

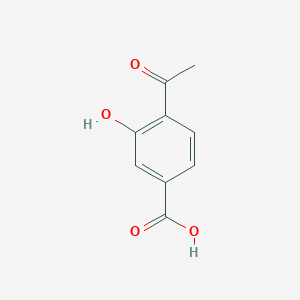

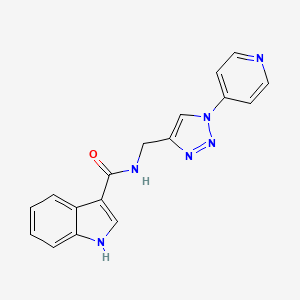

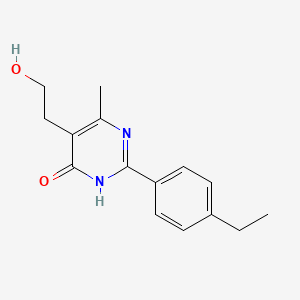

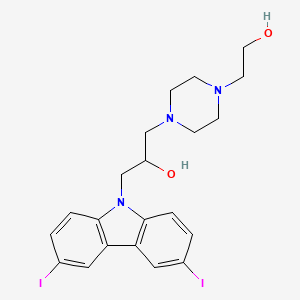

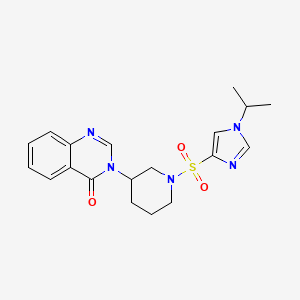

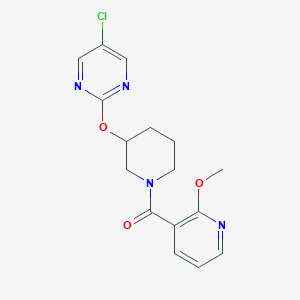

Molecular Structure Analysis

The molecular structure of a compound like this would be determined by the arrangement of its atoms and the bonds between them. The benzothiazole ring and the amide group would be key structural features. The presence of the methoxy group (-OCH3) and the benzothiazole ring suggests potential sites for further chemical reactions .Wissenschaftliche Forschungsanwendungen

Radiotracer Development

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide, also referred to as [11C]L-159,884, has been developed as a radiolabeled, nonpeptide angiotensin II antagonist. This compound has shown potential for angiotensin II, AT1 receptor imaging, which is crucial in cardiovascular research and diagnostics (Hamill et al., 1996).

Crystal Growth and Optical Studies

Research into the synthesis and crystal growth of heterocyclic compounds like N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide (N2BT2MBA) has been conducted. Studies have focused on its crystal structure, optical properties, thermal behavior, and potential antibacterial and antifungal activities. This compound's second harmonic generation (SHG) efficiency has also been explored, showing promise in nonlinear optical applications (Prabukanthan et al., 2020).

Photodynamic Therapy for Cancer Treatment

Derivatives of benzothiazole, such as this compound, have been investigated for their potential in photodynamic therapy (PDT) for cancer treatment. These compounds have demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for Type II photosensitizers in PDT (Pişkin et al., 2020).

Anticonvulsant Activity

Compounds structurally related to this compound have been synthesized and evaluated for their anticonvulsant activity. These studies are significant for developing new treatments for epilepsy and related neurological disorders (Koçyiğit-Kaymakçıoğlu et al., 2011).

Corrosion Inhibition

Benzothiazole derivatives have been synthesized to study their effect as corrosion inhibitors, particularly against steel in acidic environments. This research is pivotal in material science for enhancing the lifespan and durability of metals (Hu et al., 2016).

Zukünftige Richtungen

The future directions for research on a compound like this could include exploring its potential uses in various fields, such as medicinal chemistry, materials science, or chemical synthesis. Further studies could also investigate its physical and chemical properties, or its behavior under different reaction conditions .

Eigenschaften

IUPAC Name |

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c1-10-8-11(2)15-14(9-10)22-17(18-15)19-16(20)12-4-6-13(21-3)7-5-12/h4-9H,1-3H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIVMUDVEDFANGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2628392.png)

![tert-Butyl 6-formyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2628404.png)

![4-Methyl-3-prop-2-enylsulfanyl-5-[2-(1,2,4-triazol-1-yl)propan-2-yl]-1,2,4-triazole](/img/structure/B2628408.png)

![N-benzyl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2628411.png)